molecular formula C11H14N2O2 B12986203 1-Benzyl-3-nitropyrrolidine

1-Benzyl-3-nitropyrrolidine

Cat. No.: B12986203
M. Wt: 206.24 g/mol
InChI Key: RCXBQJOUAZIAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-nitropyrrolidine is a nitrogen-containing heterocyclic compound characterized by a five-membered pyrrolidine ring with a benzyl group attached to the nitrogen atom and a nitro group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-nitropyrrolidine can be synthesized through several methods. One common approach involves the dipolar cycloaddition reaction using azomethine ylides. This method typically employs a modular flow reactor to generate and use unstabilized azomethine ylides, which then undergo cycloaddition to form the nitropyrrolidine ring . The reaction conditions often include the use of solid-supported reagents and scavengers to ensure high product purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow chemistry and continuous processing techniques can enhance the efficiency and scalability of the production process. Additionally, the use of immobilized catalysts and automated systems can further optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-nitropyrrolidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using hydrogenation reactions.

    Substitution: The benzyl group can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions often use palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or sulfuric acid.

Major Products Formed:

    Reduction: The reduction of the nitro group yields 1-Benzyl-3-aminopyrrolidine.

    Substitution: Halogenation of the benzyl group can produce benzyl halides.

Scientific Research Applications

1-Benzyl-3-nitropyrrolidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-nitropyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes or receptors. For example, derivatives of pyrrolidine have been shown to interact with enantioselective proteins, influencing their biological profiles . The nitro group can also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-nitropyrrolidine is unique due to the presence of both a benzyl and a nitro group, which confer distinct chemical and biological properties. The nitro group, in particular, enhances the compound’s reactivity and potential for further functionalization.

Properties

IUPAC Name

1-benzyl-3-nitropyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXBQJOUAZIAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1[N+](=O)[O-])CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.